molecular formula C7H17NO3 B8512931 Methoxyethyldiethanolamine

Methoxyethyldiethanolamine

Cat. No. B8512931
M. Wt: 163.21 g/mol
InChI Key: LANTZOPUEMHZGG-UHFFFAOYSA-N
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Patent
US06323167B1

Procedure details

3-Methoxypropylamine (665.5 g, 7.466 mole) and ethylene oxide (624 g, 14.18 mole) were reacted as described above in the procedure for making methoxyethyldiethanolamine (Example 5 (i)). The material was analyzed and the neutralization equivalent was determined 177.13.
Quantity
665.5 g
Type
reactant
Reaction Step One
Quantity
624 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Example 5 ( i )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
COCCCN.[CH2:7]1[O:9][CH2:8]1.C[O:11][CH2:12][CH2:13][N:14]([CH2:18][CH2:19]O)[CH2:15][CH2:16][OH:17]>>[CH3:7][O:9][CH2:8][CH2:19][CH2:18][N:14]([CH2:15][CH2:16][OH:17])[CH2:13][CH2:12][OH:11]

Inputs

Step One
Name
Quantity
665.5 g
Type
reactant
Smiles
COCCCN
Name
Quantity
624 g
Type
reactant
Smiles
C1CO1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCCN(CCO)CCO
Step Three
Name
Example 5 ( i )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
COCCCN(CCO)CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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